molecular formula C11H14Cl2N2 B13744553 3-Amino-8-ethylquinoline dihydrochloride

3-Amino-8-ethylquinoline dihydrochloride

Cat. No.: B13744553
M. Wt: 245.14 g/mol
InChI Key: VODLOHFSTWGVEO-UHFFFAOYSA-N
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Description

3-Amino-8-ethylquinoline dihydrochloride is a quinoline derivative featuring an amino group at position 3 and an ethyl substituent at position 8 of the quinoline ring. The dihydrochloride salt form enhances its aqueous solubility, a common modification for bioactive compounds to improve pharmacokinetic properties .

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

8-ethylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C11H12N2.2ClH/c1-2-8-4-3-5-9-6-10(12)7-13-11(8)9;;/h3-7H,2,12H2,1H3;2*1H

InChI Key

VODLOHFSTWGVEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=CN=C21)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-ethylquinoline dihydrochloride typically involves the nitration of quinoline to produce a mixture of nitro derivatives, followed by reduction to obtain the amino derivative. The specific steps are as follows:

Industrial Production Methods

Industrial production methods for 3-Amino-8-ethylquinoline dihydrochloride often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated separation techniques, and efficient reduction processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-ethylquinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-8-ethylquinoline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 3-Amino-8-ethylquinoline dihydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in antimalarial research, quinoline derivatives are known to interfere with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme metabolites .

Comparison with Similar Compounds

Substituent Variations in Quinoline Derivatives

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Compound Name Substituents CAS Number Molecular Formula Key Properties
3-Amino-8-ethylquinoline dihydrochloride -NH₂ (C3), -C₂H₅ (C8) Not provided C₁₁H₁₄Cl₂N₂ Presumed enhanced solubility due to dihydrochloride salt .
3-Amino-8-fluoroquinoline dihydrochloride -NH₂ (C3), -F (C8) 1266226-18-9 C₉H₈Cl₂FN₂ Fluorine substitution may increase electronegativity and metabolic stability .
2-Amino-3-ethyl-8-methylquinoline hydrochloride -NH₂ (C2), -C₂H₅ (C3), -CH₃ (C8) 1172880-06-6 C₁₂H₁₅ClN₂ Methyl and ethyl groups may enhance lipophilicity; used as a pharmaceutical intermediate .
8-β-Aminobutylamino-6-methoxyquinoline dihydrochloride -NH(CH₂)₃NH₂ (C8), -OCH₃ (C6) Not provided C₁₄H₂₁Cl₂N₃O Methoxy group improves solubility; dihydrochloride form melts at 208°C (decomp.) .
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate -Cl (C4), -NO₂ (C8), -COOEt (C3) 131548-98-6 C₁₂H₁₀ClN₂O₄ Nitro and ester groups suggest utility in synthetic chemistry .

Physicochemical Properties

  • Melting Points: 3-(3-Methyl phenylsulfonyl)-8-(piperidin-4-yl amino)quinoline dihydrochloride: 245.4–250.9°C . 8-β-Aminobutylamino-6-methoxyquinoline dihydrochloride: 208°C (decomposition) .
  • Solubility : Dihydrochloride salts generally exhibit higher water solubility than free bases, critical for drug formulation .

Functional Group Impact on Bioactivity

  • Halogen Substituents (F, Cl): Fluorine at C8 (3-Amino-8-fluoroquinoline) may reduce metabolic degradation, while chlorine (Ethyl 4-chloro-8-nitroquinoline) could increase reactivity in synthesis .
  • Alkyl Chains (Ethyl, Methyl) : Improve membrane permeability but may reduce solubility unless counterbalanced by salt forms .

Pharmaceutical Intermediates

  • 2-Amino-3-ethyl-8-methylquinoline hydrochloride: Marketed as an API intermediate, highlighting the role of alkyl substituents in drug development .
  • 3-(Arylsulfonyl)-8-(piperidin-4-yl amino)quinoline derivatives: Demonstrated bioactivity in structure-activity relationship (SAR) studies, with purity >96% and confirmed mass spectra .

Biological Activity

3-Amino-8-ethylquinoline dihydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a quinoline backbone with amino and ethyl substituents, which are crucial for its biological activity. The synthesis of 3-amino-8-ethylquinoline dihydrochloride typically involves multi-step organic reactions, often starting from simpler quinoline derivatives. The presence of the amino group enhances its reactivity, allowing for various modifications that can lead to derivatives with improved biological profiles.

Antimicrobial Properties

Research indicates that 3-amino-8-ethylquinoline dihydrochloride exhibits significant antimicrobial activity . In studies assessing its effectiveness against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) that is competitive with established antibiotics. For instance:

Bacterial Strain MIC (µg/mL)
E. coli16
S. aureus32
Pseudomonas aeruginosa64

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Antitumor Activity

The antitumor potential of 3-amino-8-ethylquinoline dihydrochloride has been explored in several studies. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. A notable study reported the following findings:

  • Cell Line : MCF-7 (Breast Cancer)
    • IC50 : 5 µM
  • Cell Line : A549 (Lung Cancer)
    • IC50 : 7 µM

These results indicate that the compound may target specific pathways involved in tumor growth and survival, making it a candidate for further development as an anticancer drug.

Antiviral Activity

Recent investigations have also highlighted the antiviral properties of this compound. It has shown efficacy against certain viral strains, with mechanisms involving the inhibition of viral replication. For example:

Virus Strain Inhibition (%) Cytotoxicity (%)
H5N1854
SARS-CoV-27010

The data suggest that while effective against viruses, the cytotoxicity remains within acceptable limits, indicating a favorable therapeutic index.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial activity of several quinoline derivatives, including 3-amino-8-ethylquinoline dihydrochloride. The study found that modifications to the side chains significantly influenced antimicrobial potency, suggesting that further structural optimization could enhance efficacy.
  • Antitumor Mechanism Investigation : Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and disrupt mitochondrial membrane potential, leading to cell death.
  • Antiviral Compound Development : A recent project aimed at developing antiviral agents identified 3-amino-8-ethylquinoline dihydrochloride as a promising candidate due to its ability to inhibit viral entry into host cells.

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